

Application Notes and Protocols for the Quantification of N-cyclohexyl-DL-alanine

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Compound of Interest

Compound Name: *N-cyclohexyl-DL-alanine*

Cat. No.: B15286589

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Introduction

N-cyclohexyl-DL-alanine is an amino acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the analytical quantification of **N-cyclohexyl-DL-alanine** using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described herein are designed to be adaptable for both achiral (total DL-alanine) and chiral (separate D- and L-enantiomers) analysis.

Analytical Methodologies Overview

The selection of an appropriate analytical method for **N-cyclohexyl-DL-alanine** quantification depends on the specific requirements of the study, such as the need for enantiomeric separation, the complexity of the sample matrix, and the required sensitivity.

- High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for both achiral and chiral separations. Reversed-phase HPLC can be used for the quantification of total **N-cyclohexyl-DL-alanine**, while chiral HPLC is necessary for the separation and

quantification of the individual D and L enantiomers.[1] Detection is typically performed using UV absorbance.[2]

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the quantification of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is typically required prior to GC-MS analysis to improve chromatographic properties and detection.[3][4]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the quantification of **N-cyclohexyl-DL-alanine** in complex biological matrices.[5][6] It can be used with or without derivatization and can be coupled with chiral chromatography for enantioselective analysis.

Data Presentation: Quantitative Method Summary

The following tables summarize the key parameters for the proposed analytical methods for **N-cyclohexyl-DL-alanine** quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1: Reversed-Phase HPLC (Achiral)	Method 2: Chiral HPLC
Analyte	Total N-cyclohexyl-DL-alanine	N-cyclohexyl-D-alanine & N-cyclohexyl-L-alanine
Column	C18 (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)	Chiral Stationary Phase (CSP) (e.g., Astec CHIROBIOTIC T)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution)	Isocratic mixture of Methanol and aqueous buffer (e.g., 20mM Ammonium Acetate)
Flow Rate	1.0 mL/min	0.5 - 1.0 mL/min
Column Temp.	40 °C	25 °C
Detection	UV at 210 nm	UV at 210 nm
Injection Vol.	10 µL	10 µL
Derivatization	Not required	Not required

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Parameter	Method 3: GC-MS (Achiral/Chiral with Chiral Column)
Analyte	Derivatized N-cyclohexyl-DL-alanine
Derivatization	Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3] or N-methyl-N-tert-butyltrimethylsilyl trifluoroacetamide (MtBSTFA) [7]
Column	5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5)[3] or Chiral GC Column (e.g., Chirasil-Val) for enantiomeric separation[8]
Carrier Gas	Helium at 1.0 mL/min
Injector Temp.	250 °C
Oven Program	Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Interface	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Detection	Mass Spectrometer (Scan or SIM mode)

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Parameter	Method 4: LC-MS/MS (High Sensitivity)
Analyte	N-cyclohexyl-DL-alanine
Column	Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant® ZIC®-HILIC)[9] or Reversed-Phase C18
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Flow Rate	0.4 mL/min
Column Temp.	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection	Triple Quadrupole Mass Spectrometer
Scan Type	Multiple Reaction Monitoring (MRM)
Derivatization	Optional, can be analyzed directly[5] or with derivatization (e.g., AQC) for improved sensitivity[10][11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Total N-cyclohexyl-DL-alanine

- Standard Preparation: Prepare a stock solution of **N-cyclohexyl-DL-alanine** (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation:
 - For drug formulations, dissolve the sample in the mobile phase starting composition and filter through a 0.45 µm syringe filter.
 - For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample, vortex, centrifuge, and collect the supernatant.

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

- Chromatographic Conditions:
 - Column: C18, 4.6 x 75 mm, 3.5 μ m.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40 °C.
 - Detection: UV at 210 nm.
- Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of **N-cyclohexyl-DL-alanine** in the samples from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

- Standard Preparation: Prepare separate stock solutions of N-cyclohexyl-D-alanine and N-cyclohexyl-L-alanine (if available) and a racemic mixture of **N-cyclohexyl-DL-alanine** in the mobile phase. Prepare calibration standards for each enantiomer.
- Sample Preparation: Follow the same procedure as for reversed-phase HPLC.
- Chromatographic Conditions:
 - Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 μ m.
 - Mobile Phase: 80% Methanol / 20% (20 mM Ammonium Acetate in Water).
 - Flow Rate: 0.8 mL/min.
 - Column Temperature: 25 °C.

- Detection: UV at 210 nm.
- Analysis: Inject standards and samples. Identify the peaks for the D and L enantiomers based on the retention times of the individual standards. Construct separate calibration curves for each enantiomer to determine their concentrations in the samples.

Protocol 3: GC-MS Quantification with Derivatization

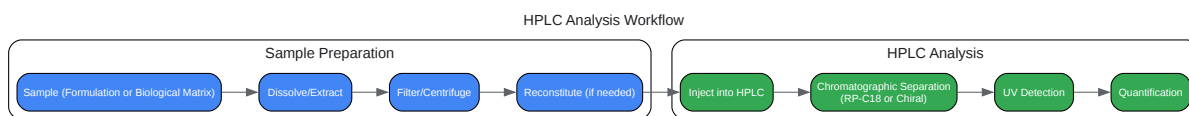
- Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1.
- Derivatization:
 - Pipette 100 µL of the standard or sample extract into a glass vial.
 - Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
 - Add 50 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) and 50 µL of acetonitrile.^[7]
 - Cap the vial tightly and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- GC-MS Conditions:
 - Column: TRACE TR-5, 30 m x 0.25 mm x 0.25 µm.^[3]
 - Injector: 250 °C, Splitless mode.
 - Oven: 100 °C (2 min), then 10 °C/min to 280 °C (5 min).
 - Carrier Gas: Helium at 1.0 mL/min.
 - MS Ion Source: 280 °C.
 - MS Quadrupole: 150 °C.

- Detection: Scan m/z 50-500 or use Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
- Analysis: Inject the derivatized standards and samples. Create a calibration curve and quantify the analyte based on the peak area of a characteristic ion.

Protocol 4: LC-MS/MS for High-Sensitivity Quantification

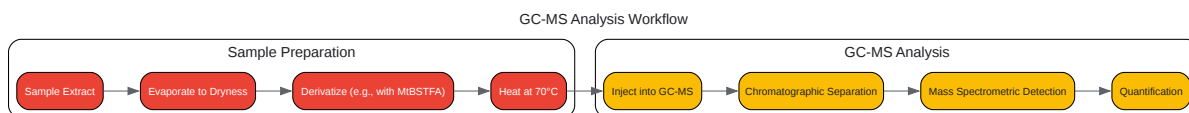
- Standard and Sample Preparation: Prepare standards and samples as in Protocol 1. For biological samples, an internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation.
- Chromatographic Conditions:
 - Column: SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 5 μ m.[\[9\]](#)
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 95% B to 40% B over 15 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
- MS/MS Conditions:
 - Ionization: ESI Positive.
 - Optimize MRM transitions for **N-cyclohexyl-DL-alanine** (precursor ion -> product ion) by infusing a standard solution.
 - Set collision energy and other MS parameters for optimal signal.
- Analysis: Inject standards and samples. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations



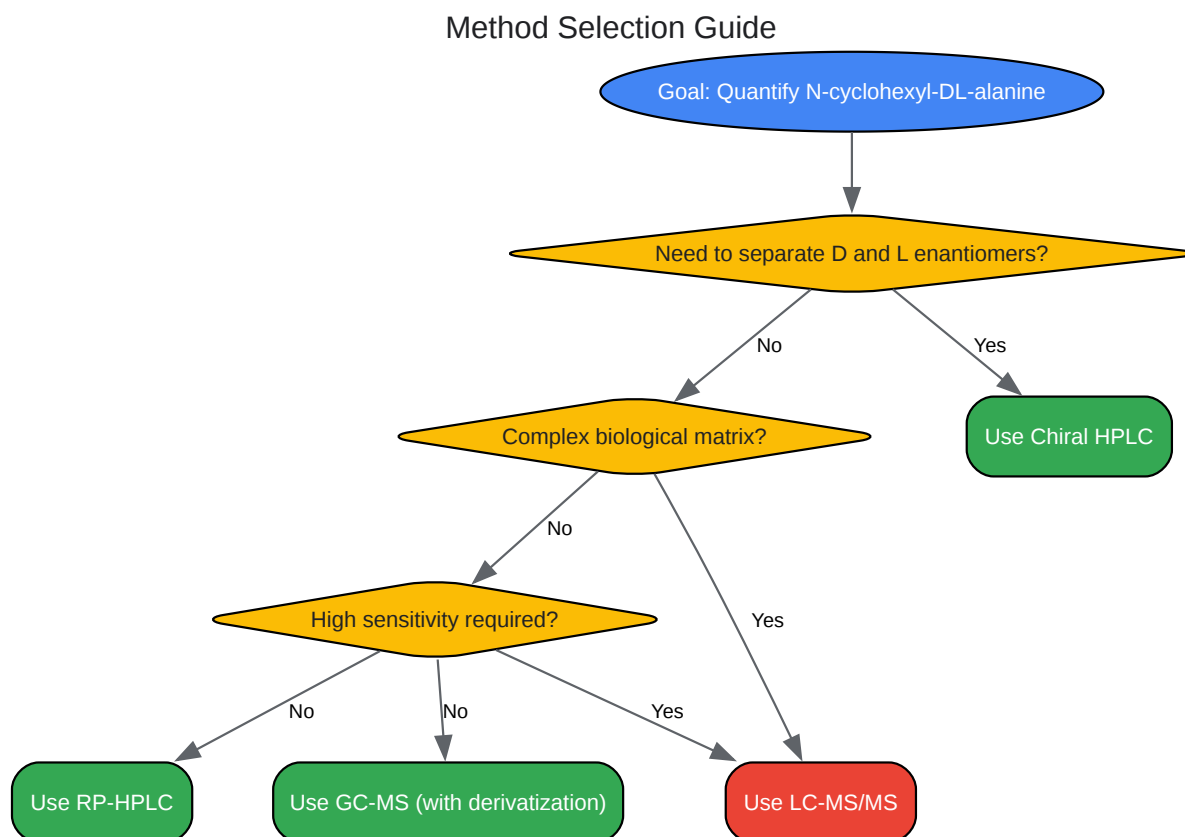
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Caption: Workflow for HPLC analysis of **N-cyclohexyl-DL-alanine**.



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Caption: Workflow for GC-MS analysis of **N-cyclohexyl-DL-alanine**.



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Caption: Logical guide for selecting an analytical method.

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